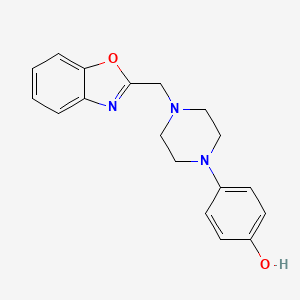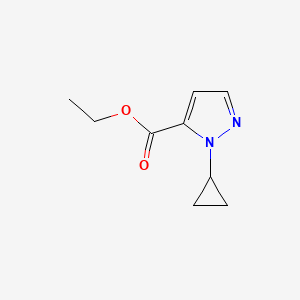
N-benzyl-N-formylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-formylglycine is an organic compound that features a benzyl group attached to a formylamino group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-formylglycine typically involves the formylation of benzylamine followed by the introduction of an acetic acid group. One common method is the reaction of benzylamine with formic acid under reflux conditions to form N-formylbenzylamine. This intermediate can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-formylglycine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an amine.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sulfuric acid (H₂SO₄) as a catalyst for esterification with alcohols.
Major Products Formed
Oxidation: Benzyl acetic acid.
Reduction: Benzylaminoacetic acid.
Substitution: Benzyl-formylamino acetate.
Aplicaciones Científicas De Investigación
N-benzyl-N-formylglycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-formylglycine involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Lacks the formyl and acetic acid groups, making it less versatile in chemical reactions.
Formylaminoacetic acid: Does not have the benzyl group, which may reduce its bioavailability.
Benzyl acetic acid: Lacks the formylamino group, limiting its potential interactions with enzymes.
Uniqueness
N-benzyl-N-formylglycine is unique due to the presence of both the benzyl and formylamino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-[benzyl(formyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-8-11(7-10(13)14)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) |
Clave InChI |
AAVBUBYHWNZBIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-([1,1'-Biphenyl]-4-YL)-2,3-dibromopropanoic acid](/img/structure/B8696644.png)




![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)

![methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)
